2-Cyano-6-methoxybenzothiazole
Overview
Description
2-Cyano-6-methoxybenzothiazole is an organic compound with the molecular formula C9H6N2OS. It is a key intermediate in the synthesis of firefly luciferin, the light-emitting chemical used in biological imaging . This compound is also utilized in the preparation of various inhibitors aimed at improving the sensitivity of human pathogens like Mycobacterium tuberculosis .
Mechanism of Action
Target of Action
The primary target of 2-Cyano-6-methoxybenzothiazole is the firefly luciferin . Firefly luciferin is a common substrate in biological imaging and is widely applied in life sciences .
Mode of Action
This compound interacts with its target through a condensation reaction with cysteine . This interaction results in the synthesis of firefly luciferin .
Biochemical Pathways
The biochemical pathway affected by this compound involves the synthesis of firefly luciferin . The downstream effect of this pathway is the production of light, which is used in various biological imaging applications .
Pharmacokinetics
Its solubility in chloroform suggests that it may have good bioavailability.
Result of Action
The result of the action of this compound is the synthesis of firefly luciferin . Firefly luciferin is a light-emitting chemical used in various life science applications .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . For instance, the compound has a melting point of 129-131 °C , suggesting that it is stable at room temperature but can undergo changes at higher temperatures.
Biochemical Analysis
Biochemical Properties
2-Cyano-6-methoxybenzothiazole plays a crucial role in biochemical reactions, particularly in the synthesis of firefly luciferin . It interacts with cysteine in a condensation reaction to form firefly luciferin . The nature of these interactions is primarily covalent bonding.
Cellular Effects
The cellular effects of this compound are primarily observed through its role in the synthesis of firefly luciferin . Firefly luciferin is widely used in biological imaging , influencing cell function by enabling the visualization of various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its conversion to firefly luciferin . This conversion involves a condensation reaction with cysteine . The resulting firefly luciferin can then participate in enzyme-catalyzed reactions that produce bioluminescence .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role in the synthesis of firefly luciferin
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the synthesis of firefly luciferin . It interacts with cysteine in a condensation reaction, which is a key step in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-Cyano-6-methoxybenzothiazole involves the copper-catalyzed cyanation of 2-iodo-6-methoxybenzothiazole. In this process, potassium hexacyanoferrate(II) is used as a cyanide source, and copper(I) iodide in the presence of N,N,N’,N’-tetramethylethylenediamine acts as the catalyst . The reaction is carried out in acetonitrile at 160°C .
Another method involves the Sandmeyer cyanation reaction, where 2-amino-6-methoxybenzothiazole is converted to this compound in one step . This method is efficient and allows for the synthesis of firefly luciferin through three steps with a 36% overall yield .
Industrial Production Methods
Industrial production of this compound typically follows the copper-catalyzed cyanation route due to its scalability and operational benignity . The use of potassium hexacyanoferrate(II) as a cyanide source is preferred for its low cost and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-6-methoxybenzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other functional groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various benzothiazole derivatives, which are useful in different scientific and industrial applications .
Scientific Research Applications
2-Cyano-6-methoxybenzothiazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-benzothiazolecarbonitrile: Similar in structure but lacks the cyano group.
6-Hydroxybenzothiazole-2-carbonitrile: Contains a hydroxyl group instead of a methoxy group.
2-Chloro-6-nitrobenzothiazole: Contains a nitro group and a chlorine atom instead of a cyano group.
Uniqueness
2-Cyano-6-methoxybenzothiazole is unique due to its specific combination of a cyano group and a methoxy group on the benzothiazole ring. This unique structure makes it particularly useful as an intermediate in the synthesis of firefly luciferin and other biologically active compounds .
Properties
IUPAC Name |
6-methoxy-1,3-benzothiazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWDWBYQOFXKIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00321545 | |
Record name | 2-Cyano-6-methoxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00321545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943-03-3 | |
Record name | 943-03-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377382 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Cyano-6-methoxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00321545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyano-6-methoxy benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Cyano-6-methoxybenzothiazole in bioluminescence research?
A1: this compound serves as a crucial precursor in the synthesis of firefly luciferin. [, , ] Firefly luciferin is a natural compound responsible for the bioluminescence observed in fireflies, making its synthetic production highly valuable for various biological and biochemical applications. []
Q2: Can you describe an efficient synthetic route for producing this compound?
A2: A highly effective method involves the Sandmeyer cyanation reaction using commercially available 2-amino-6-methoxybenzothiazole. [, ] This approach offers a convenient one-step synthesis. Alternatively, a Cu-catalyzed cyanation of 2-iodo-6-methoxybenzothiazole using K4[Fe(CN)6] as the cyanide source and a Cu/N,N,N′,N′-tetramethylethylenediamine (TMEDA) system as the catalyst has proven successful. [] This method is scalable and can be implemented with operational ease.
Q3: How does this compound contribute to understanding cellular communication?
A3: Researchers have developed artificial cells (ACs) capable of "eavesdropping" on HepG2 cells (a human liver cancer cell line) by utilizing this compound. [] The HepG2 cells convert this compound into 2-cyano-6-hydroxybenzothiazole, which is released extracellularly. This molecule reacts with a signal sent by the ACs (d-cysteine) to form d-luciferin, which the ACs detect through luminescence. This interaction provides insights into the activity of cytochrome P450 1A2 (CYP1A2) in HepG2 cells, demonstrating the potential for studying intercellular signaling. []
Q4: Have there been any computational studies on the structure of this compound?
A4: Yes, density functional theory (DFT) calculations, specifically using the B3LYP/6-311++G(d, p) method, have been employed to determine the most stable conformation of this compound. [] Computational studies have also been conducted on 2-cyano-6-hydroxybenzothiazole, a related compound derived from this compound. [] These studies provided insights into the optimized geometry, electronic absorption bands, and 1H NMR chemical shifts, demonstrating the value of computational chemistry in understanding the properties of these compounds. []
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